Lactodifucotetraose (LDFT) is a complex carbohydrate belonging to the human milk oligosaccharide (HMO) family. [, , , , , , , , , , , , , , ] HMOs are a diverse group of unconjugated glycans found abundantly in human milk but are largely absent in infant formula. [, ] They are the third most abundant solid component in human milk after lactose and lipids. [] LDFT is characterized by a lactose core structure decorated with two fucose residues. [] It is primarily found in the milk of mothers expressing the Lewis blood group antigens, determined by their fucosyltransferase 2 (FUT2) gene activity. [, , , ] This variation in HMO profiles, particularly the presence or absence of fucosylated HMOs like LDFT, classifies mothers as "secretors" or "non-secretors" respectively. [, , , , ] LDFT plays a crucial role in shaping the gut microbiota of infants, particularly by promoting the growth of beneficial bacteria like Bifidobacterium and Bacteroides species. [, , , , ] It also exhibits anti-inflammatory properties and contributes to the overall health and development of infants. [, , ]
Lactodifucotetraose is primarily derived from human breast milk, where it is one of the many oligosaccharides present. It is classified under the broader category of human milk oligosaccharides, which are non-digestible carbohydrates that serve as food for beneficial gut bacteria. The classification of lactodifucotetraose can be further detailed as follows:
The synthesis of lactodifucotetraose can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial fermentation.
Traditional chemical synthesis of lactodifucotetraose involves multiple steps that require protecting group strategies to ensure selective glycosidic bond formation. This method often leads to low yields due to the complexity and number of purification steps required. Recent advancements have focused on improving efficiency through solid-phase synthesis techniques, which allow for better control over the reaction environment and purification processes .
Enzymatic methods utilize specific enzymes such as glycosyltransferases to facilitate the formation of glycosidic bonds without the need for protecting groups. These methods can achieve higher specificity and yield compared to chemical synthesis. For instance, engineered strains of Escherichia coli have been developed to produce lactodifucotetraose by expressing relevant fucosyltransferases . The use of one-pot multienzyme systems has also been explored to streamline the synthesis process by combining multiple enzymatic reactions into a single step, thus eliminating intermediate purification .
Microbial fermentation has emerged as a promising method for producing lactodifucotetraose at a larger scale. By genetically engineering E. coli to enhance its metabolic pathways for fucose utilization, researchers have successfully produced significant quantities of this oligosaccharide from lactose and L-fucose substrates . This method not only increases yield but also reduces production costs associated with enzyme purification.
Lactodifucotetraose consists of a lactose core with two fucose residues attached at specific positions on the galactose moiety. The molecular structure can be represented as follows:
Lactodifucotetraose participates in various biochemical reactions, primarily involving glycosidic bond formation and hydrolysis. Key reactions include:
These reactions are critical in understanding how lactodifucotetraose can be synthesized or degraded in biological systems.
The mechanism by which lactodifucotetraose exerts its biological effects primarily involves its role as a prebiotic. It selectively stimulates the growth of beneficial gut bacteria such as bifidobacteria and lactobacilli while inhibiting pathogenic bacteria. This selective fermentation leads to:
Lactodifucotetraose exhibits several notable physical and chemical properties:
Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze the structure and confirm the purity of lactodifucotetraose during synthesis.
Lactodifucotetraose has various applications in science and industry:
The ongoing research into lactodifucotetraose continues to reveal its potential benefits in health and nutrition, making it a significant compound in both academic research and commercial applications.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2